奎西诺司他

描述

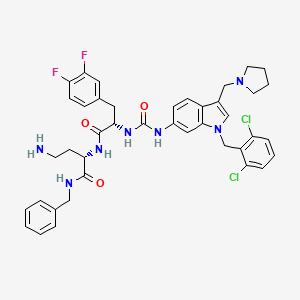

奎西诺司他,也称为其开发代码 JNJ-26481585,是一种实验性药物候选物,主要针对其在癌症治疗中的潜力进行研究。它是一种第二代组蛋白脱乙酰酶抑制剂,具有显着的抗肿瘤活性。 奎西诺司他对 I 类和 II 类组蛋白脱乙酰酶具有高度效力,使其成为各种肿瘤学应用的有希望的候选药物 .

科学研究应用

作用机制

奎西诺司他通过抑制组蛋白脱乙酰酶发挥作用,导致高度乙酰化的组蛋白积累。这导致染色质重塑,抑制肿瘤抑制基因转录,并诱导肿瘤细胞凋亡。奎西诺司他的分子靶标包括 I 类组蛋白脱乙酰酶,特别是组蛋白脱乙酰酶 1 和组蛋白脱乙酰酶 2。 通过靶向这些酶,奎西诺司他破坏基因表达的表观遗传调控,最终抑制肿瘤细胞增殖和存活 .

生化分析

Biochemical Properties

Quisinostat possesses subnanomolar specificity for class I histone deacetylase isoforms, particularly HDAC1 and HDAC2 . It has been shown that HDAC1 is the essential histone deacetylase in glioblastoma .

Cellular Effects

Quisinostat has shown to significantly inhibit the viability, growth, and migration of tumor cells . It can induce apoptosis, pyroptosis, and ferroptosis in tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quisinostat exerts its effects at the molecular level through its interaction with histone deacetylases . By inhibiting these enzymes, it affects the acetylation status of histones, thereby influencing gene expression . This can lead to changes in cell behavior, including reduced proliferation and increased cell death .

Temporal Effects in Laboratory Settings

In preclinical models of glioblastoma, quisinostat has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo . The pharmacokinetic-pharmacodynamic-efficacy relationship was established by correlating free drug concentrations and evidence of target modulation in the brain with survival benefit .

Dosage Effects in Animal Models

The maximum-tolerated dose of Quisinostat in animal models was found to be 12 mg given 3 times weekly . The major dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .

Metabolic Pathways

As a histone deacetylase inhibitor, it is known to influence the acetylation status of histones, which can have wide-ranging effects on cellular metabolism .

Transport and Distribution

Quisinostat is a brain-penetrant molecule . This suggests that it is able to cross the blood-brain barrier, which is a critical factor for drugs intended for the treatment of brain tumors .

Subcellular Localization

As a histone deacetylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .

准备方法

合成路线和反应条件: 奎西诺司他是通过多步合成过程合成的,包括形成关键中间体及其随后的反应。合成通常涉及以下步骤:

- 吲哚衍生物的形成。

- 吲哚衍生物与哌啶部分的偶联。

- 引入羟肟酸基团以形成最终化合物。

工业生产方法: 奎西诺司他的工业生产涉及优化合成路线以进行大规模生产。这包括:

- 确保中间体的产率和纯度高。

- 利用有效的反应条件来最大限度地减少副产物。

- 实施稳健的纯化技术以获得最终产物 .

化学反应分析

反应类型: 奎西诺司他经历各种化学反应,包括:

氧化: 奎西诺司他在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变奎西诺司他中的官能团,可能改变其活性。

取代: 奎西诺司他可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 在适当条件下可以使用各种亲核试剂和亲电试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱羟基化的化合物 .

相似化合物的比较

奎西诺司他与其他组蛋白脱乙酰酶抑制剂(如伏立诺他、罗米地辛和帕诺比诺他)进行比较。虽然所有这些化合物都具有抑制组蛋白脱乙酰酶的共同机制,但奎西诺司他以其对 I 类组蛋白脱乙酰酶的高度效力和特异性而独树一帜。 此外,奎西诺司他能够穿透血脑屏障并充当放射增敏剂,这使其有别于其他类似化合物 .

类似化合物:

- 伏立诺他

- 罗米地辛

- 帕诺比诺他

属性

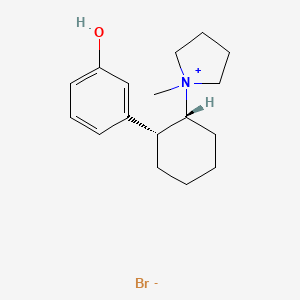

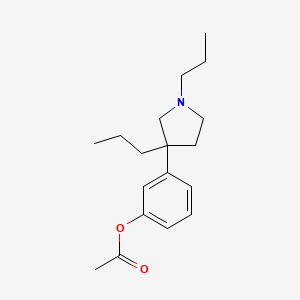

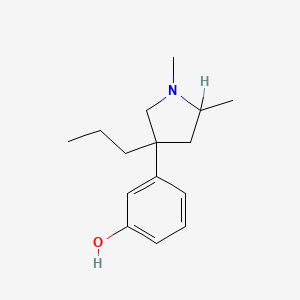

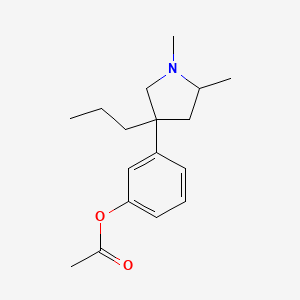

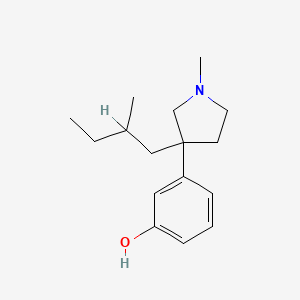

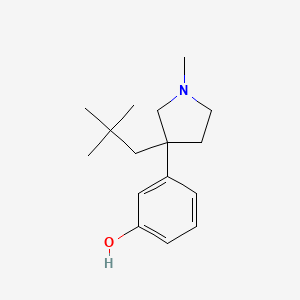

IUPAC Name |

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIYAYFNXQGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236376 | |

| Record name | Quisinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875320-29-9 | |

| Record name | Quisinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quisinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUISINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quisinostat?

A1: Quisinostat exerts its biological effects primarily by inhibiting histone deacetylases (HDACs), particularly those belonging to class I (HDAC1, 2, 3, and 8) and class II (HDAC4, 5, 6, 7, and 9). [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Quisinostat's inhibition of HDACs affect cellular processes?

A2: By inhibiting HDACs, Quisinostat tips the balance toward histone acetylation. This leads to a more relaxed chromatin structure, facilitating the transcriptional machinery's access to DNA. This can result in the altered expression of genes involved in cell cycle regulation, apoptosis, differentiation, and other crucial cellular functions. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Does Quisinostat show selectivity towards specific HDAC isoforms?

A3: While Quisinostat is classified as a pan-HDACi, it exhibits greater potency toward specific isoforms, particularly HDAC1 and HDAC2. Studies suggest this selectivity contributes to its therapeutic efficacy and might explain its potentially favorable toxicity profile compared to broader-spectrum HDACi. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream effects of Quisinostat treatment in cancer cells?

A4: In vitro and in vivo studies have shown that Quisinostat treatment can lead to:

- Induction of apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. [, , ]

- Cell cycle arrest: Primarily at the G0/G1 phase, by modulating the expression of cell cycle regulators. [, , ]

- Inhibition of angiogenesis: Potentially by reducing the expression of pro-angiogenic factors. []

- Sensitization to chemotherapy and radiotherapy: By enhancing DNA damage and disrupting DNA repair mechanisms. [, , , , ]

- Immunomodulatory effects: By altering the tumor microenvironment and enhancing anti-tumor immune responses. [, , ]

Q5: Does Quisinostat's effect on the tumor microenvironment contribute to its anticancer activity?

A5: Yes, research indicates that Quisinostat can reprogram the tumor microenvironment, influencing the recruitment and function of immune cells. For example, in a triple-negative breast cancer model, Quisinostat reduced the infiltration of neutrophils and regulatory T cells (Tregs), while promoting the accumulation of anti-tumor macrophages. This modulation of the immune landscape suggests a potential for enhancing immune-mediated tumor suppression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)